Colforsin daropate
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Overview
Description
Colforsin daropate is a carboxylic ester resuting from the formal condensation of the carboxy group of N,N-dimethyl-beta-alanine with the 6-hydroxy group of forskolin. It is an adenylate cyclase activator. It has a role as a cardiotonic drug, an adenylate cyclase agonist, a vasodilator agent and an antihypertensive agent. It is an acetate ester, an organic heterotricyclic compound, a carboxylic ester, a cyclic ketone, a diol and a tertiary amino compound. It is functionally related to a forskolin. It is a conjugate base of a this compound(1+).
Biological Activity
Colforsin daropate, a water-soluble derivative of forskolin, has garnered attention due to its significant biological activities, particularly in cardiovascular and oncological contexts. This article provides a comprehensive overview of the compound's pharmacodynamics, clinical applications, and emerging therapeutic potentials.
This compound primarily functions as an adenylate cyclase activator , increasing levels of cyclic AMP (cAMP) within cells. This elevation in cAMP triggers various physiological responses, including:
- Positive Inotropic Effects : Enhances cardiac contractility.
- Vasodilation : Relaxes vascular smooth muscle, leading to decreased systemic vascular resistance.
- Inhibition of Platelet Activation : Reduces thrombus formation and enhances blood flow.
These mechanisms are crucial for its application in treating conditions such as acute heart failure and potentially in cancer therapy.
Pharmacokinetics
A study on the pharmacokinetics of this compound in patients undergoing cardiac surgery revealed the following parameters:
Parameter | Value |
---|---|
Distribution Half-life | 3.9 ± 1.1 min |
Metabolic Half-life | 1.9 ± 0.7 h |
Elimination Half-life | 95.3 ± 15.2 h |
Central-compartment Volume | 591.0 ± 42.8 ml/kg |
Volume Distribution | 2689.2 ± 450.6 ml/kg |
Elimination Clearance | 27.7 ± 14.7 ml/kg/min |
These findings indicate that this compound has a prolonged elimination half-life, allowing for sustained therapeutic effects when administered appropriately post-surgery .
Cardiovascular Effects
This compound has been shown to significantly improve hemodynamics in patients with heart failure. In a controlled study, it was administered at varying doses (0.3 μg/kg/min to 1.2 μg/kg/min), resulting in:
- Increased cardiac output
- Higher heart rates
- Decreased systemic vascular resistance
In conditions of acute respiratory acidosis, colforsin maintained cardiac function better than traditional catecholamines like dobutamine, suggesting its utility in compromised physiological states .
Oncological Applications
Recent research has explored the potential of this compound in treating high-grade serous ovarian cancer (HGSOC). Key findings include:
- Induction of Apoptosis : this compound caused cell cycle arrest and apoptosis in HGSOC cell lines.
- Synergistic Effects with Chemotherapy : It enhanced the effectiveness of cisplatin, a standard chemotherapy agent.
- Inhibition of Tumor Growth : In vivo studies demonstrated reduced tumor size and improved survival rates in xenograft models.
These anticancer properties are attributed to its ability to downregulate the oncoprotein c-MYC, which is frequently overexpressed in HGSOC .
Case Studies and Clinical Trials
- Cardiac Surgery Patients : A clinical trial involving six patients showed that administration of this compound post-cardiopulmonary bypass effectively maintained plasma concentrations necessary for therapeutic effects .
- Acute Respiratory Acidosis Model : In canine models, colforsin was shown to improve cardiovascular parameters significantly compared to baseline measurements under acidosis conditions .
- Ovarian Cancer Treatment : A study indicated that this compound not only induced apoptosis in cancer cells but also reduced their invasiveness into surrounding tissues, highlighting its dual role as both an anti-proliferative and anti-invasive agent .
Properties
CAS No. |
113462-26-3 |
---|---|
Molecular Formula |
C27H43NO8 |
Molecular Weight |
509.6 g/mol |
IUPAC Name |
[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 3-(dimethylamino)propanoate |
InChI |
InChI=1S/C27H43NO8/c1-10-24(5)15-18(31)27(33)25(6)17(30)11-13-23(3,4)21(25)20(35-19(32)12-14-28(8)9)22(34-16(2)29)26(27,7)36-24/h10,17,20-22,30,33H,1,11-15H2,2-9H3/t17-,20-,21-,22-,24-,25-,26+,27-/m0/s1 |
InChI Key |
RSOZZQTUMVBTMR-XGUNBQNXSA-N |
SMILES |
CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)OC(=O)CCN(C)C |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]([C@@H]2[C@]([C@H](CCC2(C)C)O)([C@@]3([C@@]1(O[C@@](CC3=O)(C)C=C)C)O)C)OC(=O)CCN(C)C |
Canonical SMILES |
CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)OC(=O)CCN(C)C |
Key on ui other cas no. |
113462-26-3 |
Synonyms |
colforsin daropate colforsin daropate hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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